molecular formula C36H66O6Zn B079062 Zinc ricinoleate CAS No. 13040-19-2

Zinc ricinoleate

Cat. No.: B079062
CAS No.: 13040-19-2
M. Wt: 660.3 g/mol
InChI Key: GAWWVVGZMLGEIW-UHFFFAOYSA-L
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Description

Zinc ricinoleate: is the zinc salt of ricinoleic acid, a major fatty acid found in castor oil. It is widely used in deodorants as an odor-adsorbing agent. The compound is known for its ability to chemically trap and neutralize odor molecules, making it a popular ingredient in personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enzymatic Method: Zinc ricinoleate can be synthesized by reacting castor oil with water in the presence of zinc oxide and an enzyme, typically lipase. The reaction is carried out at temperatures ranging from 10°C to 70°C.

    Chemical Method: Another method involves the transesterification of castor oil with methanol, catalyzed by sodium hydroxide, to produce methyl ricinoleate.

Industrial Production Methods:

    Traditional Method: Castor oil is heated with industrial sodium hydroxide in a reaction kettle. Industrial zinc sulfate is then added, and the mixture is stirred continuously.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Zinc ricinoleate can undergo oxidation reactions, especially when exposed to air and light, leading to the formation of various oxidation products.

    Substitution: The compound can participate in substitution reactions where the zinc ion can be replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium chloride or other metal salts can be used to facilitate substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of ricinoleic acid.

    Substitution Products: Metal salts of ricinoleic acid with different metal ions.

Mechanism of Action

Zinc ricinoleate works by binding to and encapsulating odor molecules, preventing them from being released into the air and perceived as body odor. The zinc ion in the compound interacts with odor-causing molecules, forming complexes that are not volatile and thus do not emit odors. Additionally, the compound’s antimicrobial properties help inhibit the growth of odor-causing bacteria .

Comparison with Similar Compounds

  • Zinc acetate
  • Zinc citrate
  • Zinc gluconate
  • Zinc stearate

Comparison:

  • Zinc acetate and zinc citrate are commonly used in oral care products for their antimicrobial properties.
  • Zinc gluconate is often used in dietary supplements for its bioavailability.
  • Zinc stearate is used as a lubricant and release agent in the manufacturing of plastics and rubbers.

Uniqueness:

Properties

IUPAC Name

zinc;12-hydroxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWVVGZMLGEIW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-19-2
Record name 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc diricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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